molecular formula C14H18O3 B8495136 4,4-Diethoxy-1-phenyl-but-2-yn-1-ol

4,4-Diethoxy-1-phenyl-but-2-yn-1-ol

Cat. No. B8495136
M. Wt: 234.29 g/mol
InChI Key: GZLWMAJAHRHXHJ-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

4,4-Diethoxy-1-phenyl-but-2-yn-1-ol (9.46 g, 40.38 mmol) was dissolved in dichloromethane (200 ml) and treated with activated MnO2 (100 g) at rt for 15 h. The reaction mixture was filtered through a plug of celite and Na2SO4. The filtrated was concentrated under reduced pressure to afford the desired ketone (7.85 g, 84% yield).
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[C:5]#[C:6][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[OH:8])[CH3:2]>ClCCl.O=[Mn]=O>[CH2:16]([O:15][CH:4]([O:3][CH2:1][CH3:2])[C:5]#[C:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])[CH3:17]

Inputs

Step One
Name
Quantity
9.46 g
Type
reactant
Smiles
C(C)OC(C#CC(O)C1=CC=CC=C1)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of celite and Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CC(=O)C1=CC=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.85 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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